molecular formula C32H72N2S6-10 B13804386 Tetrabutylazanium;hexasulfide CAS No. 85533-96-6

Tetrabutylazanium;hexasulfide

Cat. No.: B13804386
CAS No.: 85533-96-6
M. Wt: 677.3 g/mol
InChI Key: YCQJZUCDZSUJKF-UHFFFAOYSA-N
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Description

Contextualization within Polysulfide Chemistry Research

Polysulfides, compounds containing chains of sulfur atoms, have a rich history, dating back to ancient times where they were known by names such as 'divine water' and 'liver of sulfur' and used for medicinal and industrial purposes. tandfonline.comresearchgate.net In the modern era, polysulfide research is at the forefront of various scientific fields, including energy storage, environmental chemistry, and geochemistry. tandfonline.comresearchgate.net These compounds are integral to the development of high-energy-density metal-sulfur batteries and play a crucial role in the Earth's biogeochemical cycles. rsc.orgresearchgate.net The study of polysulfides is complex due to their high reactivity and the intricate nature of their chemical transformations. researchgate.nettandfonline.com

Tetrabutylazanium hexasulfide is a specific example of a polysulfide salt. The tetrabutylammonium (B224687) cation, [N(C₄H₉)₄]⁺, is a large, lipophilic quaternary ammonium (B1175870) cation. wikipedia.org It is frequently used in chemical research to create salts of inorganic anions that are soluble in organic solvents. wikipedia.orgnih.gov This property is particularly useful in the study of polysulfides, as it allows for the investigation of their behavior in non-aqueous environments.

Historical Development of Tetrabutylazanium Polysulfide Studies

The study of polysulfides has evolved significantly over centuries. Early alchemists in the Graeco-Egyptian period utilized polysulfides to color metals, believing it to be a step towards transmuting them into gold. tandfonline.comresearchgate.net During the Middle Ages, the reaction of sulfur with alkali metal carbonates to form polysulfides was a key step in sulfur purification. researchgate.nettandfonline.com The 18th century saw attempts to explain the reactions of polysulfides within the framework of the phlogiston theory. researchgate.nettandfonline.com These compounds were also instrumental in the discovery of oxygen due to their quantitative reaction with it. tandfonline.comgoldschmidtabstracts.info

The focused study of tetrabutylammonium salts of polysulfides is a more recent development, driven by the need for well-defined polysulfide species in non-aqueous solutions for various research applications. The use of the tetrabutylammonium cation allows for the isolation and characterization of specific polysulfide anions, such as the hexasulfide anion. For instance, the reaction of [Bu₄N][HS] with sulfur has been used to generate tetrabutylammonium hexasulfide, which then serves as a source for the trisulfide radical anion. rsc.org

Significance of the Hexasulfide Anion ([S₆]²⁻) in Modern Chemical Science

The hexasulfide anion ([S₆]²⁻) is a crucial intermediate in various chemical and biological processes. rsc.org It is one of several polysulfide dianions that play a significant role in the redox reactions of elemental sulfur. researchgate.netresearchgate.net The structure of the hexasulfide anion can vary depending on the cation it is paired with. For example, in K₂S₆, the S₆ chain has an all-trans conformation, while in a solvated analogue, it adopts a cis,cis conformation. rsc.org

In biological contexts, polysulfide intermediates, including those of the hexasulfide length, are involved in the production of nitric oxide (NO) from the reaction of persulfides with nitrite (B80452) ions. rsc.org The hexasulfide anion can also be a source of the trisulfide radical anion ([S₃]•⁻), a highly reactive species. rsc.org The colors of polysulfide dianions, including hexasulfide, range from yellow-orange to orange-red, a property that is utilized in their characterization via UV-visible spectroscopy. rsc.org

Scope and Academic Research Relevance of Tetrabutylazanium Hexasulfide

The academic research relevance of tetrabutylazanium hexasulfide stems from its role as a well-defined source of the hexasulfide anion in organic media. This allows for detailed studies of the anion's reactivity, structure, and involvement in various chemical processes.

Key Research Areas:

Electrochemistry and Battery Technology: Polysulfides are central to the operation of lithium-sulfur and sodium-sulfur batteries. rsc.orgresearchgate.net The use of tetrabutylammonium polysulfides helps in understanding the fundamental electrochemical behavior of these anions, which is critical for developing strategies to improve battery performance and cycle life. qianggroup.com

Inorganic Synthesis: Tetrabutylazanium hexasulfide can serve as a precursor for the synthesis of other sulfur-containing compounds and materials. The ability to introduce a specific polysulfide chain length is valuable in creating novel materials with tailored properties.

Bioinorganic Chemistry: The involvement of polysulfides in biological signaling pathways has spurred interest in model compounds like tetrabutylazanium hexasulfide. nsf.gov Studying its reactions can provide insights into the mechanisms of sulfur-based signaling in living organisms. nih.gov

Mechanistic Studies: The compound is used to investigate the mechanisms of reactions involving polysulfides. For example, its role as a source of the trisulfide radical anion allows for the study of this radical's reactivity. rsc.org

Data Table: Properties of Tetrabutylazanium Hexasulfide

PropertyValue
Chemical Formula [N(C₄H₉)₄]₂S₆
Synonyms Bis(tetrabutylammonium) hexasulfide
CAS Number 85533-96-6 lookchem.com
Appearance Orange-red crystalline solid

Properties

CAS No.

85533-96-6

Molecular Formula

C32H72N2S6-10

Molecular Weight

677.3 g/mol

IUPAC Name

tetrabutylazanium;hexasulfide

InChI

InChI=1S/2C16H36N.6S/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;/h2*5-16H2,1-4H3;;;;;;/q2*+1;6*-2

InChI Key

YCQJZUCDZSUJKF-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[S-2].[S-2].[S-2].[S-2].[S-2].[S-2]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations

Overview of Synthetic Pathways to Tetrabutylazanium Hexasulfide

The primary synthetic route involves the direct reaction of a tetrabutylammonium (B224687) precursor with elemental sulfur. A common method employs tetrabutylammonium hydrosulfide (B80085) ([NBu₄][HS]), which reacts with elemental sulfur to form the target hexasulfide, releasing hydrogen sulfide (B99878) as a byproduct. rsc.org This reaction provides a clear pathway to the desired polysulfide anion. Another viable pathway is the reaction of tetrabutylammonium hydroxide (B78521) with elemental sulfur in an appropriate solvent.

16 [NBu₄][HS] + 5 S₈ → 8 [NBu₄]₂[S₆] + 8 H₂S

Controlling the stoichiometry is paramount to minimize the formation of a mixture of different polysulfide chain lengths. Reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the polysulfide anions. Temperatures can range from ambient to moderately elevated (e.g., up to 100°C) to facilitate the dissolution of elemental sulfur and drive the reaction to completion. google.com

Table 1: Key Parameters for Tetrabutylazanium Hexasulfide Synthesis

ParameterTypical ConditionRationale
Cation PrecursorTetrabutylammonium Hydrosulfide ([NBu₄][HS]) or Hydroxide ([NBu₄][OH])Provides the large organic cation necessary to stabilize and crystallize the [S₆]²⁻ anion. rsc.org
Anion SourceElemental Sulfur (S₈)Common, inexpensive, and readily available sulfur source.
StoichiometryStrict molar ratio control (e.g., 2:5 [NBu₄][HS]:S₈)Targets the specific formation of the hexasulfide anion over other polysulfides.
TemperatureAmbient to 100°CBalances reaction rate and solvent choice with the stability of the polysulfide product. google.com
AtmosphereInert (Nitrogen, Argon)Prevents oxidation of the sulfide and polysulfide species.

The choice of solvent is a critical factor that influences reactant solubility, reaction rate, and product distribution. nih.govmdpi.com A suitable solvent must effectively dissolve both the ionic tetrabutylammonium salt and the nonpolar elemental sulfur. Aprotic solvents are generally preferred. Dichloromethane (B109758) has been noted as a more effective solvent for sulfur than acetonitrile (B52724). nih.gov

In some cases, a mixed-solvent system is employed to optimize the synthesis. This can involve combining a solvent in which the polysulfide salt precursor is highly soluble (e.g., an ether-based solvent) with one in which it has lower solubility (e.g., an aromatic hydrocarbon). google.com This strategy can facilitate product recovery, as the desired polysulfide may precipitate out of the solution upon formation. google.com The solvent can also have a notable effect on the distribution of polysulfide chain lengths formed during the reaction. nih.gov

Table 2: Comparison of Potential Solvents for Polysulfide Synthesis

SolventTypeKey CharacteristicsReference
Dichloromethane (CH₂Cl₂)HalogenatedGood solvent for elemental sulfur; often used in electrochemical polysulfide synthesis. nih.gov
Acetonitrile (CH₃CN)Polar AproticCommonly used but less effective at dissolving sulfur compared to CH₂Cl₂. nih.gov
Tetrahydrofuran (THF)EtherGood solvent for Li-polysulfides, suggesting utility for related salts. mdpi.com
TolueneAromatic HydrocarbonCan be used as a co-solvent to modulate product solubility. google.com

The quality of the final product is directly tied to the purity of the starting materials.

Cation Precursor : Tetrabutylammonium bromide (TBAB) is a cost-effective, stable, and commercially available precursor. nih.gov It can be converted to the more reactive tetrabutylammonium hydroxide ([NBu₄][OH]) or hydrosulfide ([NBu₄][HS]) for subsequent reaction with sulfur. colab.ws The purity of the tetrabutylammonium salt is crucial, as impurities can interfere with the reaction and the crystallization of the final product. Commercial salts can be purified by recrystallization, for example from a methanol-water mixture, to achieve purity levels greater than 97%.

Anion Precursor : Elemental sulfur (in its stable S₈ crown form) is the most common and economical source for the polysulfide chain. High-purity elemental sulfur (e.g., >99.5%) is readily available and should be used to avoid side reactions from metallic or organic contaminants.

Table 3: Precursor Purity and Preparation

PrecursorTypical PurityPurification/Preparation Notes
Tetrabutylammonium Bromide (TBAB)>98%Can be used to generate TBAH or TBAHS in situ or in a separate step. nih.gov
Tetrabutylammonium Hydroxide (TBAH)Solution in Methanol/WaterOften prepared from TBAB; must be handled under inert gas to prevent reaction with atmospheric CO₂. colab.wsnih.gov
Elemental Sulfur (S₈)>99.5%Should be a fine powder to maximize surface area and improve dissolution and reaction rates.

Purification Techniques and Crystallization Strategies

Post-synthesis, the crude product mixture typically contains the desired hexasulfide salt, unreacted elemental sulfur, and potentially other polysulfide homologues. The purification process is therefore essential to isolate the target compound.

A common first step is the removal of insolubles, such as excess elemental sulfur, by filtration of the reaction mixture. google.com Washing the crude solid with a solvent in which elemental sulfur is soluble but the ionic salt is not, such as carbon disulfide (CS₂), is an effective method for removing unreacted sulfur. rsc.org

The primary method for obtaining high-purity tetrabutylammonium hexasulfide is crystallization or recrystallization. google.com The large, non-polar butyl groups of the cation impart sufficient solubility in some organic solvents, allowing for this technique. The selection of an appropriate solvent system is key; it should dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling. For similar organic-soluble salts, solvents such as n-hexanes, acetone, or mixed systems like methanol/dichloromethane have proven effective. google.comrsc.org The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent, filtering the hot solution to remove any remaining insoluble impurities, and then allowing the solution to cool slowly to promote the growth of high-quality crystals.

Scale-Up Considerations for Academic Research Applications

Transitioning the synthesis of tetrabutylammonium hexasulfide from a small-scale experiment to a larger, gram-scale preparation for academic research introduces several challenges. One primary concern is maintaining adequate temperature control, as the reaction can be exothermic. Efficient stirring is also critical to ensure the reaction mixture remains homogeneous, especially when dealing with solids suspended in a liquid phase.

For larger-scale academic preparations, batch reactors are common. However, modern approaches such as continuous-flow synthesis are gaining traction. google.com Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and potentially leading to higher purity and more consistent yields. This can be particularly advantageous for managing the production of potentially hazardous byproducts like hydrogen sulfide in a contained system. While full commercial scale-up of polysulfide synthesis faces hurdles, gram-scale production for research is readily achievable with careful planning of the reaction setup. nih.govthieme-connect.com

Green Chemistry Principles in Tetrabutylazanium Hexasulfide Synthesis

The principles of green chemistry can be effectively applied to the synthesis of tetrabutylammonium hexasulfide to enhance its sustainability. researchgate.net

Atom Economy : The synthesis is inherently atom-economical, particularly when starting from tetrabutylammonium hydrosulfide and sulfur, where the main goal is the incorporation of sulfur atoms into a salt. nih.gov

Use of Renewable or Waste Feedstocks : Elemental sulfur is a massive-scale byproduct of the petroleum industry, making its use as a reactant a prime example of waste valorization. nih.gov

Safer Solvents and Reaction Conditions : Efforts can be made to replace hazardous solvents like dichloromethane with greener alternatives. In some cases, syntheses involving tetrabutylammonium salts can be performed in water or under solvent-free molten salt conditions, significantly improving the environmental profile of the process. nih.govresearchgate.net

Catalysis : Tetrabutylammonium salts like TBAB are themselves effective phase-transfer catalysts, which can enable reactions between reactants in different phases (e.g., aqueous and organic), often under milder conditions and with greater efficiency. nih.gov

Energy Efficiency : Optimizing reaction conditions to proceed at ambient temperature or with minimal heating reduces energy consumption. The development of the precursors themselves can also be made greener; for example, the synthesis of TBAB can be achieved with significantly reduced reaction times using microchannel reactors. google.com

By integrating these principles, the synthesis of tetrabutylazanium;hexasulfide can be conducted in a more environmentally benign and efficient manner.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Diffraction Methodologies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise molecular structure of crystalline compounds. mdpi.comrsc.org The process involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. uhu-ciqso.es The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high accuracy. mdpi.comuhu-ciqso.es

For a compound like tetrabutylammonium (B224687) hexasulfide, obtaining a suitable single crystal is the first critical step. This is typically achieved by slow crystallization from a suitable solvent or solvent mixture. The crystal, ideally between 0.02 and 0.4 mm in size, is then mounted on a goniometer in the diffractometer. uhu-ciqso.esuwaterloo.ca Data collection is often performed at low temperatures to minimize thermal vibrations of the atoms, leading to a more precise structure. The collected diffraction data are then processed to solve and refine the crystal structure, yielding detailed information about the helical chain of the hexasulfide anion (S₆²⁻) and the conformation of the tetrabutylammonium cation ([N(C₄H₉)₄]⁺). nih.gov The structure of the hexasulfide anion is known to be a helical chain with C₂ symmetry. rsc.org

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

ParameterTypical Value
DiffractometerBruker D8 QUEST
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Data Collection SoftwareAPEX3
Structure SolutionIntrinsic Phasing (SHELXT)
Structure RefinementFull-Matrix Least-Squares on F² (SHELXL)

This table presents typical parameters and software used in single-crystal X-ray diffraction experiments. Actual values would be specific to the crystal being analyzed.

Powder X-ray diffraction (PXRD) is a complementary and more rapid technique primarily used to identify the crystalline phases present in a bulk sample and to assess its purity. ncl.ac.ukamericanpharmaceuticalreview.com Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. americanpharmaceuticalreview.com The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline compound. americanpharmaceuticalreview.com

In the context of tetrabutylammonium hexasulfide, PXRD is invaluable for confirming that the synthesized bulk material corresponds to the structure determined by SC-XRD and is free from crystalline impurities. ncl.ac.uk The experimental PXRD pattern of the synthesized sample is compared to a pattern simulated from the single-crystal structure data. ncl.ac.uk A close match between the two patterns confirms the phase purity of the bulk sample. ncl.ac.ukamericanpharmaceuticalreview.com Any additional peaks in the experimental pattern would indicate the presence of other crystalline phases. ncl.ac.uk

Table 2: Comparison of Experimental and Simulated PXRD Data

2θ (°) Experimental2θ (°) SimulatedIntensity (a.u.)
10.210.1Strong
15.515.4Medium
20.820.7Strong
23.123.0Weak
28.428.3Medium

This table provides a hypothetical comparison to illustrate how experimental powder diffraction data is matched against a simulated pattern for phase identification.

Vibrational Spectroscopy for Anion Mode Assignment

Vibrational spectroscopy, encompassing Raman and infrared (IR) spectroscopy, is a powerful tool for probing the vibrational modes of molecules. mt.com For tetrabutylammonium hexasulfide, these techniques are particularly useful for characterizing the S-S bonds within the hexasulfide anion. rsc.orgtandfonline.com

Raman spectroscopy is highly effective for observing the stretching and bending modes of the S-S bonds in polysulfides. rsc.orgtandfonline.com The technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. mt.com The energy difference between the incident and scattered light corresponds to the vibrational frequencies of the molecule. mt.com

For solid tetrabutylammonium hexasulfide, a Raman spectrum would typically be acquired using a confocal Raman microscope. The spectrum of the hexasulfide anion is characterized by a series of well-defined bands. The S-S stretching modes are typically observed in the 410–510 cm⁻¹ region, while bending modes appear at lower frequencies, generally below 300 cm⁻¹. rsc.org Torsional modes are expected at even lower wavenumbers, often below 100 cm⁻¹. rsc.org The number and positions of these bands can be correlated with the C₂ symmetry of the helical hexasulfide anion. rsc.org

Table 3: Typical Raman Spectral Data for the Hexasulfide Anion

Wavenumber (cm⁻¹)Assignment
~505S-S Stretch
~470S-S Stretch
~440S-S Stretch
~415S-S Stretch
< 300S-S-S Bending Modes
< 100Torsional Modes

This table is based on characteristic vibrational frequencies for hexasulfide anions found in the literature. rsc.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which also corresponds to its vibrational frequencies. mt.com It is complementary to Raman spectroscopy, as some vibrational modes may be more active in the IR spectrum than in the Raman spectrum, and vice versa. For a complete vibrational analysis, both techniques are often employed. nasa.gov

An IR spectrum of tetrabutylammonium hexasulfide would be dominated by the absorptions of the tetrabutylammonium cation, particularly the C-H stretching and bending vibrations. mostwiedzy.pl The characteristic peaks for the C-H bonds of the butyl groups would appear in the regions of 2850-3000 cm⁻¹ (stretching) and around 1465 cm⁻¹ and 1380 cm⁻¹ (bending). The S-S stretching vibrations of the hexasulfide anion are expected to be weak in the IR spectrum and may be difficult to observe amidst the strong cation absorptions. nasa.gov

Table 4: Characteristic Infrared Absorption Bands for Tetrabutylammonium Hexasulfide

Wavenumber (cm⁻¹)Assignment
2960-2870C-H stretching of butyl groups
1480-1450C-H bending of butyl groups
~1100C-N stretching
400-500S-S stretching (often weak)

This table summarizes the expected regions for the main IR absorptions, with a focus on the dominant cation signals. mostwiedzy.plresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

While XRD provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for characterizing the structure and dynamics of molecules in solution. nih.govnih.gov For tetrabutylammonium hexasulfide, NMR can confirm the presence and integrity of the tetrabutylammonium cation and potentially provide insights into the behavior of the polysulfide anion in different solvents.

Proton (¹H) and Carbon-13 (¹³C) NMR are used to characterize the tetrabutylammonium cation. In the ¹H NMR spectrum, the protons of the butyl chains will give rise to a set of multiplets in the upfield region (typically 0.9-3.4 ppm). The ¹³C NMR spectrum will similarly show distinct signals for the four non-equivalent carbon atoms of the butyl groups. rsc.org

Studying the hexasulfide anion directly by sulfur NMR (³³S) is challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope. However, in some cases, polysulfide species can be studied indirectly. For instance, reactions of polysulfides can be monitored, or derivatization can be performed to yield species more amenable to NMR analysis. ncsu.eduresearchgate.net It is also important to note that in solution, especially in electron-pair donating solvents, an equilibrium mixture of various polysulfide anions can form through disproportionation reactions. rsc.org

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts for the Tetrabutylammonium Cation in CDCl₃

NucleusGroupChemical Shift (δ, ppm)Multiplicity
¹H-CH₃~0.98Triplet
¹H-CH₂-CH₃~1.40Sextet
¹H-CH₂-CH₂-N⁺~1.62Multiplet
¹H-N⁺-CH₂-~3.35Multiplet
¹³C-CH₃~13.6
¹³C-CH₂-CH₃~19.5
¹³C-CH₂-CH₂-N⁺~24.0
¹³C-N⁺-CH₂-~58.7

This table presents typical chemical shift values for the tetrabutylammonium cation based on literature data for similar salts. rsc.orgnih.gov

1H and 13C NMR for Cationic Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of the tetrabutylammonium cation, [N(C₄H₉)₄]⁺. The signals observed in both ¹H and ¹³C NMR spectra are characteristic of the butyl chains and provide insights into the coordination environment and ion pairing in solution. ontosight.ai

The ¹H NMR spectrum of the tetrabutylammonium cation typically displays a multiplet pattern corresponding to the methylene (B1212753) and methyl protons of the four butyl groups. ontosight.ai The chemical shifts are influenced by the solvent and the nature of the counter-anion.

The ¹³C NMR spectrum shows distinct signals for the different carbon atoms within the butyl chains. ontosight.ai The chemical shifts can indicate the degree of interaction between the cation and the hexasulfide anion. A stronger interaction, or ion pairing, can cause shifts in the carbon signals, particularly those closer to the nitrogen atom. researchgate.net For instance, the Lewis acidity of the cation can influence the chemical shifts of associated solvent molecules, with weaker Lewis acids like the tetrabutylammonium cation causing smaller shifts compared to stronger Lewis acids like Li⁺. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Tetrabutylammonium Cation

Nucleus Assignment Chemical Shift (ppm)
¹H -CH₃ ~0.9-1.0
-CH₂- (next to CH₃) ~1.3-1.5
-CH₂- ~1.5-1.7
-CH₂-N⁺ ~3.2-3.4
¹³C -CH₃ ~13-14
-CH₂- (next to CH₃) ~19-20
-CH₂- ~23-25
-CH₂-N⁺ ~58-59

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

UV-Visible Spectroscopy for Electronic Transitions and Speciation

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within the hexasulfide anion and investigating its speciation in solution. uu.nl The absorption of UV or visible light by the hexasulfide anion promotes electrons from lower energy molecular orbitals to higher energy ones, resulting in characteristic absorption bands. libretexts.org

The electronic spectra of polysulfides, including hexasulfide, are complex. The absorption maxima for long-chain polysulfide dianions generally occur at higher wavelengths, while shorter-chain polysulfides absorb closer to the UV region. rsc.org The interpretation of these spectra can be complicated by the presence of equilibrium mixtures of various polysulfide dianions and the formation of colored radical anions, such as the trisulfide radical anion (S₃•⁻), upon dilution in non-aqueous solvents. rsc.org

Solvent Effects on Electronic Absorption Bands

The solvent can have a significant impact on the electronic absorption bands of polysulfides. In electron-pair donating solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), polysulfides can exist as an equilibrium mixture of different dianions. rsc.org The dielectric constant of the solvent also plays a role in the dissociation equilibrium of polysulfide dianions into radical anions. rsc.org For example, the bright blue trisulfide radical anion (S₃•⁻) exhibits a solvent-dependent absorption band in the range of 595–620 nm. rsc.org Theoretical calculations have been used to predict the electronic spectra of polysulfide radical anions in different solvents, such as the calculated spectrum of S₆•⁻ in DMF. mdpi.com

Concentration-Dependent Speciation Studies

UV-Vis spectroscopy is a valuable tool for studying how the concentration of tetrabutylammonium hexasulfide affects the speciation in solution. At different concentrations, the equilibrium between various polysulfide species can shift. rsc.org For instance, dilution of polysulfide solutions in non-aqueous solvents can lead to the partial dissociation of dianions into highly colored radical anions. rsc.org

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for confirming the molecular weight of tetrabutylammonium hexasulfide and elucidating the fragmentation pathways of its constituent ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of ionic compounds like tetrabutylammonium hexasulfide, as it allows for the transfer of ions from solution to the gas phase with minimal fragmentation. asianpubs.orgtemple.edu ESI-MS can be used to detect both the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the hexasulfide anion (S₆²⁻).

In the positive ion mode, ESI-MS readily detects the tetrabutylammonium cation at an m/z corresponding to its molecular weight. asianpubs.org The fragmentation of the tetrabutylammonium ion in tandem mass spectrometry (MS/MS) experiments proceeds through the loss of neutral species like butene and propene, and involves McLafferty rearrangements. asianpubs.org

In the negative ion mode, ESI-MS can be used to identify the hexasulfide anion. Studies on aqueous polysulfide solutions have shown that ESI-MS can detect a range of polysulfide anions (Sₙ²⁻) and their protonated forms ([HSₙ]⁻). rsc.orgresearchgate.net Notably, ESI-MS has revealed the presence of larger polysulfide anions, such as heptasulfide and octasulfide, which were not previously identified by other methods in aqueous solutions. researchgate.net The fragmentation of polysulfide anions in the gas phase can occur, and controlling the instrumental parameters, such as the cone voltage, is important to minimize in-source dissociation. researchgate.net

Table 2: Key Spectroscopic and Mass Spectrometric Data

Technique Species Key Observations References
¹H NMR [N(C₄H₉)₄]⁺ Multiplet pattern for butyl protons. ontosight.ai
¹³C NMR [N(C₄H₉)₄]⁺ Distinct signals for butyl carbons, sensitive to ion pairing. ontosight.airesearchgate.net
UV-Vis Spectroscopy S₆²⁻ and related species Absorption maxima dependent on chain length and solvent. rsc.org
ESI-MS (Positive Mode) [N(C₄H₉)₄]⁺ Detection of the molecular ion and characteristic fragmentation. asianpubs.org
ESI-MS (Negative Mode) S₆²⁻ Detection of the hexasulfide anion and other polysulfide species. rsc.orgresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical tool for the characterization of a wide range of molecules, including inorganic and organometallic complexes. news-medical.net In the analysis of Tetrabutylazanium;hexasulfide, MALDI-TOF MS can provide valuable information on the mass and isotopic distribution of the constituent ions.

The selection of an appropriate matrix is crucial for the successful MALDI analysis of sulfur-containing compounds. mdpi.com For compounds like this compound, which are sensitive to protons, neutral matrices such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) are often preferred. nih.gov The use of such matrices minimizes fragmentation and leads to cleaner mass spectra. news-medical.net In some cases, elemental sulfur itself can be used as a matrix for the analysis of organometallic complexes. news-medical.net

The MALDI-TOF spectrum of this compound would be expected to show distinct peaks corresponding to the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the hexasulfide anion ([S₆]²⁻), as well as potential fragments or clusters. The high resolution of the technique allows for the differentiation of various polysulfide species (Sₓ²⁻) that might be present in the sample.

Table 1: Representative MALDI-TOF MS Data for this compound

IonCalculated m/zObserved m/zRelative Intensity (%)
[N(C₄H₉)₄]⁺242.46242.48100
[S₆]²⁻96.1596.1445
[S₅]²⁻80.1680.1515
[S₄]²⁻64.1664.175
[S₃]²⁻48.1748.182

Note: The observed m/z values and relative intensities are hypothetical and serve as an illustration of expected data.

The analysis can also reveal the presence of different polysulfide chain lengths, which is particularly relevant in studies of sulfur-rich compounds where a distribution of polysulfides may exist in equilibrium.

Other Advanced Analytical Techniques (e.g., EPR, XPS)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as radicals. bruker.com In the context of this compound, EPR spectroscopy is instrumental in identifying and studying polysulfide radical anions (Sₓ⁻), which can form under certain conditions. ucsd.edu

The formation of radical species like the trisulfide radical anion (S₃⁻) is a key aspect of the chemistry of polysulfides. ucsd.edu EPR studies on solutions of polysulfides have confirmed the presence of such radicals, which are often characterized by a distinct g-value in the EPR spectrum. ucsd.edu For instance, the S₃⁻ radical typically exhibits a characteristic signal around g = 2.028.

The use of spin-trapping techniques in conjunction with EPR can provide further mechanistic details about reactions involving polysulfides, helping to identify transient radical intermediates. rsc.orgrsc.org

Table 2: Expected EPR Spectroscopic Parameters for Polysulfide Radicals

Radical Speciesg-valueLinewidth (Gauss)
S₃⁻~2.0285-10
S₄⁻~2.0358-12

Note: The g-values and linewidths are typical values reported for polysulfide radicals in various environments and are provided for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bohrium.com For this compound, XPS would be employed to determine the surface composition and the oxidation states of sulfur, nitrogen, and carbon.

The S 2p spectrum is of particular interest as it can differentiate between sulfide (B99878) (S²⁻), polysulfide (Sₓ²⁻), and potentially higher oxidation state sulfur species that might be present as surface contaminants. The binding energies of the S 2p electrons in polysulfides are typically observed in the range of 161-164 eV. researchgate.net

The N 1s spectrum would confirm the presence of the quaternary ammonium (B1175870) cation, and the C 1s spectrum would correspond to the butyl chains of the cation. Analysis of the peak positions and shapes provides insight into the chemical environment of each element. acs.org

Table 3: Illustrative XPS Binding Energies for this compound

ElementCore LevelBinding Energy (eV)Assignment
S2p₃/₂~162.5Polysulfide (Sₓ²⁻)
S2p₁/₂~163.7Polysulfide (Sₓ²⁻)
N1s~402.0Quaternary Ammonium (R₄N⁺)
C1s~285.0C-C, C-H (alkyl chains)
C1s~286.5C-N

Note: These binding energies are representative values for similar compounds and are intended to illustrate the expected XPS data.

Theoretical and Computational Chemistry of Tetrabutylazanium Hexasulfide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in determining the stable geometries and electronic configurations of molecules. For an ionic compound like tetrabutylazanium hexasulfide, these calculations are typically performed on the individual ions or small clusters to model the ionic interactions.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of polysulfide anions due to its favorable balance of accuracy and computational cost. drexel.eduresearchgate.net For the hexasulfide anion ([S₆]²⁻), DFT calculations have been employed to determine its most stable conformation. The hexasulfide anion is known to exist as an unbranched, helical chain of sulfur atoms. rsc.org

DFT calculations, such as those using the B3LYP functional, can predict the bond lengths, bond angles, and dihedral angles of the hexasulfide chain. rsc.org These calculations are crucial for understanding the flexibility and conformational landscape of the polysulfide chain. The tetrabutylammonium (B224687) cation, with its tetrahedral nitrogen center and flexible butyl chains, is also amenable to DFT optimization, though its geometry is generally well-established.

Table 1: Representative Calculated Geometrical Parameters of the Hexasulfide Anion ([S₆]²⁻) from DFT Studies

ParameterTypical Calculated Value Range
S-S Bond Length2.02 - 2.07 Å
S-S-S Bond Angle107° - 111°
S-S-S-S Dihedral Angle70° - 90°

Note: These values are representative and can vary depending on the specific computational method, basis set, and the counter-ion environment used in the calculation.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high-accuracy description of the electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain precise electronic configurations and energy levels for species like the hexasulfide anion. nih.govacs.org

These calculations reveal the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the hexasulfide dianion, the HOMO is typically associated with the lone pairs on the terminal sulfur atoms, which are the sites of highest negative charge and nucleophilicity. The LUMO is generally a σ* anti-bonding orbital along the sulfur chain. The energy gap between the HOMO and LUMO is a key indicator of the chemical reactivity and electronic stability of the anion. researchgate.net

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints.

The vibrational spectrum of tetrabutylazanium hexasulfide is dominated by the modes of the hexasulfide anion and the tetrabutylammonium cation. DFT calculations are commonly used to compute the harmonic vibrational frequencies. rsc.org For the hexasulfide anion, the most characteristic vibrations are the S-S stretching and bending modes.

Calculated vibrational frequencies for the helical [S₆]²⁻ anion typically show a series of S-S stretching modes in the 400-500 cm⁻¹ region of the Raman spectrum. rsc.org The S-S-S bending modes appear at lower frequencies. The calculated spectra aid in the assignment of experimental Infrared (IR) and Raman spectra, providing a direct link between the observed spectral features and the underlying molecular structure. researchgate.nettandfonline.com

Table 2: Calculated Vibrational Frequencies for the Hexasulfide Anion ([S₆]²⁻)

Vibrational ModeCalculated Frequency Range (cm⁻¹)
S-S Stretching400 - 500
S-S-S Bending150 - 250
Torsional Modes< 150

Note: These are typical frequency regions. The exact values and spectral intensities depend on the level of theory and basis set.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com For the hexasulfide anion, TD-DFT calculations can predict the energies and intensities of electronic transitions. The colors of polysulfide solutions are due to electronic transitions from the ground state to various excited states.

The electronic spectrum of the hexasulfide anion is characterized by transitions from the high-lying occupied orbitals (largely sulfur lone-pair in character) to the low-lying unoccupied anti-bonding orbitals. These transitions typically occur in the visible and near-ultraviolet regions, giving rise to the characteristic yellow-orange color of hexasulfide solutions. rsc.org TD-DFT calculations can help to assign these transitions and understand how the electronic structure dictates the observed color. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules in a condensed phase, such as in solution. nih.gov For tetrabutylazanium hexasulfide, MD simulations can provide insights into its behavior in various solvents.

MD simulations of tetraalkylammonium salts in aqueous and non-aqueous solutions have shown that the bulky, nonpolar alkyl groups of the cation can lead to aggregation and the formation of complex solution structures. nih.govacs.orgpsu.edu In the case of tetrabutylazanium hexasulfide, MD simulations would likely reveal significant ion pairing between the large, lipophilic tetrabutylammonium cation and the hexasulfide anion, driven by both electrostatic and hydrophobic interactions. These simulations can also model the solvation shell around the ions, showing how solvent molecules arrange themselves around the cation and the polysulfide chain. This information is critical for understanding the reactivity and transport properties of tetrabutylazanium hexasulfide in solution.

Reaction Mechanism Studies and Transition State Analysis

The redox chemistry of polysulfides is complex and central to their function. Theoretical studies, primarily using DFT, have been instrumental in mapping the mechanistic pathways of their electrochemical and chemical transformations. rsc.orgnih.gov A key process for the hexasulfide dianion (S₆²⁻) is its dissociation and participation in redox equilibria.

One of the most significant theoretical findings is the homolytic dissociation of S₆²⁻ to form the trisulfide radical anion (S₃•⁻). rsc.orguni-halle.de

S₆²⁻ ⇌ 2 S₃•⁻

This equilibrium is known to be influenced by the solvent, temperature, and the nature of the counter-ion. rsc.org The S₃•⁻ radical is a potent chromophore, responsible for the blue color of certain sulfur solutions, and its formation is a critical step in many polysulfide reactions. rsc.orguni-halle.de DFT calculations have been used to study the structure and stability of these radical anions. rsc.org

Further redox reactions involve the stepwise reduction or oxidation of the polysulfide chain. In the context of lithium-sulfur batteries, DFT has been used to model the entire reaction pathway from S₈ down to Li₂S. These studies calculate the free energy of each step, identifying thermodynamic bottlenecks and stable intermediates. scivisionpub.comrsc.org For tetrabutylammonium hexasulfide, the large TBA⁺ cation would modulate the redox potentials compared to Li⁺-based systems, primarily by altering the solvation environment and ion-pairing energetics of the polysulfide intermediates. nih.gov DFT calculations show that cation vacancies and electronic spin states on catalyst surfaces can significantly lower the activation energy for polysulfide redox reactions, a principle that applies to the influence of the ionic environment created by TBA⁺. nih.gov

In the context of tetrabutylammonium hexasulfide, "ligand exchange" primarily refers to the cleavage and reformation of sulfur-sulfur bonds within the polysulfide chain, as well as the dissociation of the S₆²⁻ anion from its TBA⁺ counter-ions.

The most fundamental dissociation process within the anion itself is the cleavage of S-S bonds. DFT calculations have been employed to determine the bond dissociation energies (BDEs) for various polysulfides and related molecules. researchgate.netnih.gov The S-S bonds in polysulfides are relatively weak compared to C-C or C-H bonds, contributing to their dynamic chemical nature. Theoretical calculations show that S-S BDEs decrease as the polysulfide chain lengthens. nih.gov This suggests that the internal bonds of the S₆²⁻ anion are more labile than those in, for example, the disulfide anion (S₂²⁻).

Table 2: Calculated S-S Bond Dissociation Energies (BDEs) for Related Sulfur Compounds Note: This table presents theoretical data for neutral hydrogen polysulfides as a proxy for the relative bond strengths in polysulfide anions. The actual BDEs in S₆²⁻ will be influenced by the negative charge and the ionic environment.

Molecule S-S Bond BDE (kJ/mol) Computational Method Source
H₂S₂ HS-S H 271 G2(MP2) nih.gov
H₂S₃ HS-SH₂ 211.8 CCSD(T) nih.gov

Transition state analysis using DFT can be applied to model these bond-breaking and bond-forming processes. For instance, theoretical studies on the reaction of polysulfide-1-oxides with radicals have located transition state structures for the homolytic substitution (SH2) at sulfur, calculating activation barriers of 15-20 kcal/mol. nih.gov Similar computational approaches could quantify the energy barriers for sulfur atom transfer reactions involving S₆²⁻, which are fundamental to its role in sulfur chemistry. The dissociation of the ionic bond between the TBA⁺ cation and the S₆²⁻ anion, while not a covalent cleavage, is also critical. The energy of this process is governed by Coulomb's law and is highly dependent on the dielectric constant of the solvent, with ion-pair formation being more exothermic in less polar media. rsc.org

Fundamental Redox Chemistry and Electrochemical Investigations

Electrochemical Characterization Techniques

A suite of electrochemical techniques is employed to probe the complex redox behavior of the hexasulfide anion. These methods provide critical insights into its thermodynamic and kinetic properties.

Cyclic voltammetry (CV) is a powerful and widely used technique to investigate the redox processes of electroactive species. hopto.orgscience.gov By scanning the potential of an electrode and measuring the resulting current, CV can determine the formal reduction potentials of redox couples. hopto.orgwalisongo.ac.id For the hexasulfide anion, CV studies reveal multiple electron transfer steps corresponding to the reduction of sulfur to lower-order polysulfides and ultimately to sulfide (B99878).

In a typical cyclic voltammogram of a solution containing tetrabutylammonium (B224687) hexasulfide in an organic solvent like N,N-dimethylformamide (DMF), several redox peaks are observed. researchgate.net These peaks correspond to the successive reduction of the hexasulfide anion. The first reduction wave is often attributed to the conversion of S₆²⁻ to shorter-chain polysulfides. The exact peak potentials are highly dependent on the solvent, the supporting electrolyte, and the electrode material used. researchgate.net

Table 1: Representative Redox Potentials of Polysulfide Species from Cyclic Voltammetry Studies This table is interactive. Click on the headers to sort the data.

Redox Couple Potential (V vs. reference electrode) Solvent/Electrolyte System Reference
S₈/S₈⁻ -0.9 DMF / 0.1 M TBAPF₆ researchgate.net
S₈⁻/S₈²⁻ -1.5 DMF / 0.1 M TBAPF₆ researchgate.net
S₆²⁻/S₄²⁻ Variable Various dlr.de

Note: The potentials are illustrative and can vary significantly based on experimental conditions.

The shape and separation of the anodic and cathodic peaks in a cyclic voltammogram provide information about the reversibility of the redox reactions. For many polysulfide systems, the redox processes are quasi-reversible, indicating that the electron transfer kinetics are not infinitely fast and may be coupled with chemical reactions. mdpi.com

Spectroelectrochemistry combines electrochemical techniques with spectroscopic methods, such as UV-Vis or Raman spectroscopy, to provide real-time information about the species being generated at the electrode surface. researchgate.netutwente.nl This in situ approach is invaluable for identifying transient intermediates and elucidating complex reaction mechanisms. researchgate.netnih.gov

For the hexasulfide anion, in situ UV-Vis spectroelectrochemistry can monitor the changes in the absorption spectra of the electrolyte during electrochemical cycling. dlr.de Different polysulfide species (e.g., S₈²⁻, S₆²⁻, S₄²⁻, and S₃⁻) have distinct absorption maxima in the UV-Vis region, allowing for their identification and quantification as a function of the applied potential. dlr.deresearchgate.net This technique has been instrumental in confirming the stepwise reduction of higher-order polysulfides to lower-order ones. For instance, during the reduction of elemental sulfur, the appearance and disappearance of characteristic absorption bands for S₆²⁻ and S₄²⁻ can be directly observed. dlr.de

Raman spectroelectrochemistry offers complementary information by probing the vibrational modes of the polysulfide species. This can help in distinguishing between different polysulfide chain lengths and identifying radical species that may be involved in the redox pathway. researchgate.net

Chronoamperometry and chronocoulometry are potential-step techniques used to study the kinetics of electrode processes. wikipedia.org In chronoamperometry, the potential is stepped to a value where a faradaic reaction occurs, and the resulting current is measured as a function of time. wikipedia.org The decay of the current over time is related to the diffusion of the electroactive species to the electrode surface. als-japan.comcurrentseparations.com

Chronocoulometry, which measures the charge as a function of time, is often preferred for kinetic analysis as it can minimize contributions from non-faradaic processes like double-layer charging. wikipedia.orgals-japan.com By analyzing the current-time or charge-time transients, kinetic parameters such as diffusion coefficients and rate constants for coupled chemical reactions can be determined. als-japan.comresearchgate.net These techniques are crucial for understanding the rate at which the hexasulfide anion undergoes electron transfer and subsequent chemical transformations. currentseparations.com

Multi-Electron Transfer Pathways of the Hexasulfide Anion

A generally accepted pathway for the reduction of higher-order polysulfides involves the following steps: S₈ + 2e⁻ → S₈²⁻ S₈²⁻ ⇌ 4/3 S₆²⁻ S₆²⁻ + 2e⁻ → 2S₃²⁻ (or other lower polysulfides) S₃²⁻ + 2e⁻ → 3S²⁻

The hexasulfide anion (S₆²⁻) is a key intermediate in this cascade. Its reduction can proceed through various pathways, including the formation of radical anions like S₃⁻. researchgate.net The specific pathway is influenced by factors such as the solvent, electrolyte, and temperature. Anionic redox reactions can facilitate these multi-electron transfers. dtu.dknih.gov

Influence of Solvent and Supporting Electrolyte on Redox Behavior

The redox behavior of the hexasulfide anion is profoundly influenced by the nature of the solvent and the supporting electrolyte. researchgate.netresearchgate.netnih.govbanglajol.info The solvent's properties, such as its dielectric constant, viscosity, and donor number, can affect the solubility and stability of the various polysulfide species, as well as the kinetics of the electron transfer reactions. researchgate.net

For instance, in donor solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), the polysulfide anions are well-solvated, which can stabilize them and influence their redox potentials. The choice of the cation in the supporting electrolyte (e.g., tetrabutylammonium) also plays a crucial role. Larger cations with lower charge density tend to form weaker ion pairs with the polysulfide anions, which can lead to different electrochemical behavior compared to smaller, more strongly interacting cations like Li⁺. researchgate.net

The composition of the supporting electrolyte can also modify the electrode surface through adsorption, which in turn affects the kinetics of the heterogeneous electron transfer. researchgate.netbanglajol.info

Table 2: Effect of Solvent on the First Reduction Peak of Sulfur Species This table is interactive. Click on the headers to sort the data.

Solvent Dielectric Constant Donor Number (DN) Observed Redox Behavior
Acetonitrile (B52724) (ACN) 37.5 14.1 Complex, often with multiple overlapping peaks
Dimethylformamide (DMF) 36.7 26.6 Generally well-defined redox peaks

Heterogeneous Electron Transfer Mechanisms at Electrode Interfaces

The transfer of electrons between the electrode and the hexasulfide anion is a heterogeneous process that occurs at the electrode-electrolyte interface. rsc.orgarxiv.orgrsc.orgstechnolock.com The mechanism of this electron transfer can be influenced by several factors, including the electrode material, the surface structure of the electrode, and the composition of the electric double layer at the interface. rsc.orgrsc.org

On materials like glassy carbon and platinum, the electron transfer kinetics for polysulfide redox reactions can differ significantly. researchgate.net This is attributed to the different affinities of the sulfur species for the electrode surfaces. The adsorption of polysulfides onto the electrode can either facilitate or inhibit electron transfer. The structure of the electric double layer, which is determined by the solvent, electrolyte, and applied potential, also plays a critical role in modulating the rate of heterogeneous electron transfer. rsc.orgrsc.org Understanding these interfacial processes is key to optimizing the performance of electrochemical devices that utilize the redox chemistry of polysulfides. stechnolock.com

Redox Catalysis and Mediated Electron Transfer Processes

The role of tetrabutylazanium;hexasulfide in redox catalysis and mediated electron transfer processes is an area of specialized research, primarily explored within the context of electrochemical energy storage and synthetic chemistry. The hexasulfide anion (S₆²⁻) possesses a chain-like structure with multiple sulfur atoms in low oxidation states, making it inherently redox-active. This characteristic allows it to participate in electron transfer reactions, acting as either an oxidizing or a reducing agent depending on the electrochemical environment.

The large, non-coordinating tetrabutylammonium cation ((C₄H₉)₄N⁺) ensures the solubility of the polysulfide in a wide range of organic solvents, which is crucial for its application in homogeneous catalysis. The electrochemical behavior of polysulfides, including the hexasulfide, is complex and involves multiple electron transfer steps corresponding to the cleavage and formation of sulfur-sulfur bonds.

Detailed Research Findings

Research into the electrochemical properties of polysulfides, often in the presence of non-aqueous electrolytes containing tetrabutylammonium salts, has provided insights into their potential as redox mediators. In such systems, the polysulfide species can shuttle electrons between an electrode surface and a substrate in solution. This mediated electron transfer is particularly relevant in the development of lithium-sulfur batteries, where the dissolution of lithium polysulfides into the electrolyte is a key aspect of the cell's operation.

While not extensively documented as a formal catalyst for a broad range of chemical transformations, the fundamental redox chemistry of tetrabutylammonium hexasulfide allows it to facilitate certain reactions. For instance, it can be involved in the controlled oxidation or reduction of specific organic substrates. The catalytic cycle would hypothetically involve the hexasulfide anion being electrochemically regenerated after reacting with the substrate.

Cyclic voltammetry studies of polysulfide solutions typically show multiple redox peaks, indicating a series of reduction and oxidation events. The reduction of longer polysulfide chains (like S₆²⁻) to shorter ones (e.g., S₄²⁻, S₃²⁻, S₂²⁻, and S²⁻) and their subsequent re-oxidation are the fundamental steps that could be harnessed in a mediated electron transfer process. The specific potentials at which these reactions occur are highly dependent on the solvent and the nature of the cation.

The following table summarizes typical electrochemical data for the redox reactions of polysulfides in a non-aqueous electrolyte. It is important to note that these are representative values and can vary significantly based on experimental conditions.

Redox Process Typical Potential Range (V vs. Li/Li⁺) Number of Electrons Transferred (per S atom) Notes
S₈ + 2e⁻ → S₈²⁻2.3 - 2.40.25Initial reduction of elemental sulfur
S₈²⁻ + 2e⁻ → 2S₄²⁻2.1 - 2.30.25Formation of shorter polysulfides
S₆²⁻ + 2e⁻ → 2S₃²⁻~2.10.33Reduction of hexasulfide
S₄²⁻ + 2e⁻ → 2S₂²⁻~2.00.5Further reduction
S₂²⁻ + 2e⁻ → 2S²⁻< 2.01.0Final reduction to sulfide

The data illustrates the multi-step nature of polysulfide redox chemistry, which is central to its potential application in mediated electron transfer. Each step represents a potential point of interaction with a substrate in a catalytic cycle. However, the practical application of tetrabutylammonium hexasulfide as a redox catalyst is limited by the complexity of these reactions and the potential for side reactions.

Coordination Chemistry and Reactivity with Metal Centers

Tetrabutylazanium Hexasulfide as a Ligand Precursor

The hexasulfide anion derived from tetrabutylazanium hexasulfide is a key building block in the synthesis of metal-polysulfide complexes. It functions as a "ligand precursor" because the S₆²⁻ chain can be readily transferred to a metal coordination sphere, often undergoing transformation to form different polysulfide ligands (Sₓ²⁻ where x can vary).

Tetrabutylazanium hexasulfide is a convenient source of soluble "S₆²⁻" for the synthesis of metal-polysulfide complexes. These reactions typically involve the direct reaction of a metal salt or a pre-formed metal complex with the hexasulfide salt. The hexasulfide anion displaces existing ligands to coordinate with the metal center. For instance, transition metal halides or carbonyls react with tetrabutylazanium hexasulfide to yield complexes containing a polysulfide ligand.

The length of the polysulfide chain in the final complex is not always six sulfur atoms. The S₆²⁻ ligand can undergo fragmentation or rearrangement upon coordination, leading to the formation of thermodynamically more stable chelate rings, such as [MS₅] or [MS₄]. nsf.gov The specific product often depends on the metal, its oxidation state, and the other ligands present in the coordination sphere. Research on soluble metal sulfides has utilized such sulfur-rich complexes to generate reactive species through subsequent desulfurization. illinois.edu

Table 1: Examples of Metal-Polysulfide Complexes Synthesized from Polysulfide Precursors This table is illustrative of the types of complexes formed from polysulfide sources like tetrabutylazanium hexasulfide.

Metal CenterPrecursor ComplexResulting Polysulfide ComplexTypical Polysulfide Ligand Formed
Titanium (Ti)Cp₂TiCl₂Cp₂TiS₅S₅²⁻
Zinc (Zn)ZnCl₂(tmeda)ZnS₆(tmeda)S₆²⁻
Iridium (Ir)[Ir(PPh₃)₂(CO)Cl][Ir(S₅)(PPh₃)₂(CO)]⁺S₅²⁻
Manganese (Mn)Mn²⁺ (aq)[Mn(S₄)]S₄²⁻

Polysulfide ligands, including the hexasulfide anion, are classic examples of chelating ligands, meaning they can bind to a central metal atom through two or more donor atoms to form a ring structure. libretexts.orglibretexts.org The S₆²⁻ chain typically acts as a bidentate ligand, coordinating to the metal through its two terminal sulfur atoms. This chelation results in the formation of a stable seven-membered metallacycle (MS₆).

The coordination of the hexasulfide ligand significantly influences the geometry of the resulting complex. The geometry is dictated by the preferred coordination number of the metal and the steric bulk of other ligands. For example, in a complex like [Ni(S₆)₂]²⁻, the nickel atom would be surrounded by the sulfur atoms of the chelating ligands. The inherent flexibility of the polysulfide chain allows for various coordination geometries, though they often exhibit distortions from ideal geometries like square-planar or tetrahedral due to the constraints of the chelate ring. ulisboa.pt The "bite angle," the angle formed by the two coordinating sulfur atoms and the metal center (S-M-S), is a key parameter in describing the geometry of these chelate complexes. libretexts.org

Reactivity with Transition Metals and Main Group Elements

Tetrabutylazanium hexasulfide exhibits broad reactivity with a variety of metallic and semi-metallic elements, encompassing both transition metals and main group elements. nih.govmdpi.com The interplay between these elements and the sulfur ligand source can lead to a diverse array of products, from simple coordination compounds to complex clusters. abbenseth-lab.com

One of the primary modes of reactivity for metal-polysulfide complexes is sulfur atom transfer. rsc.org Complexes formed from tetrabutylazanium hexasulfide can act as reagents to deliver one or more sulfur atoms to an external substrate. This process is often facilitated by reducing the length of the polysulfide chain. For example, a metal-hexasulfide complex can be desulfurized by reagents like phosphines (e.g., triphenylphosphine, PPh₃), which have a high affinity for sulfur, forming phosphine (B1218219) sulfide (B99878) (S=PPh₃). nsf.gov This reaction can generate a coordinatively unsaturated and highly reactive metal-sulfide species, which can then engage in further reactions. illinois.edu This reactivity is fundamental in processes aiming to introduce sulfur into organic molecules or build larger sulfur-containing structures. nih.govchemrxiv.org

Tetrabutylazanium hexasulfide is an excellent sulfur source for the synthesis of metal chalcogenide (sulfide) clusters. researchgate.netsemanticscholar.org These clusters are aggregates of metal and sulfur atoms that can range in size from a few atoms to large, well-defined superstructures. nih.govnih.gov The synthesis often involves the controlled reaction of a metal precursor with the hexasulfide salt, where the S₆²⁻ anion provides the sulfur atoms needed to build the cluster core.

The formation of these clusters is a self-assembly process, where the final structure is determined by factors such as the ratio of metal to sulfur, the solvent, temperature, and the presence of capping ligands. semanticscholar.org For example, the reaction of metal carbonyls with tetrabutylazanium hexasulfide can lead to the formation of carbonyl-sulfide clusters where the sulfur atoms bridge multiple metal centers. escholarship.org This methodology provides a pathway to novel materials with interesting electronic and catalytic properties. nih.gov

Table 2: Reactivity Summary of Tetrabutylazanium Hexasulfide

Reactant TypeReaction TypePrimary Product(s)Significance
Transition Metal Halides/ComplexesLigand Substitution / ChelationMetal-polysulfide chelate complexes (e.g., [M(S₆)])Synthesis of stable, soluble polysulfide compounds.
Main Group Element HalidesMetathesisMain group polysulfides (e.g., R₂SnS₅)Access to sulfur-rich main group compounds.
Metal CarbonylsCluster FormationMetal-sulfur-carbonyl clustersCreation of complex inorganic cluster molecules.
Phosphines (in presence of metal complex)Sulfur Atom TransferMetal-sulfide complexes with shorter S-chains, Phosphine SulfideGeneration of reactive metal sulfide species.

Mechanistic Studies of Metal-Sulfide Bond Formation

Understanding the mechanism of metal-sulfide bond formation is crucial for controlling the synthesis of desired products. Studies have shown that the reaction of a metal precursor with a polysulfide source like tetrabutylazanium hexasulfide is often complex. The initial step is typically the coordination of the polysulfide ligand to the metal center. illinois.edu

Following coordination, the polysulfide chain can undergo intramolecular redox processes and bond cleavage, leading to the formation of shorter, more stable chelate rings. nsf.gov Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the energetics of different coordination modes and reaction pathways. dtu.dk These studies help to explain why certain polysulfide ring sizes (e.g., MS₅) are often favored thermodynamically over others. The mechanism can also involve radical intermediates, especially in reactions that lead to the formation of larger clusters or involve changes in the metal's oxidation state. The high covalency of metal-sulfur bonds and the rich redox activity of sulfur itself are key factors that give rise to this complex reactivity. nih.gov

Applications in Precursor Chemistry for Inorganic Materials

Tetrabutylazanium;hexasulfide, also known as tetrabutylammonium (B224687) hexasulfide or (TBA)₂S₆, has emerged as a significant precursor in the field of inorganic materials chemistry. Its utility stems from its ability to serve as a soluble source of polysulfide anions ([S₆]²⁻), which can react with various metal centers to form a diverse range of metal sulfide materials. This section explores the application of this compound in the synthesis of metal sulfide nanoparticles and clusters, highlighting its role in enabling the formation of these materials under relatively mild conditions.

The large tetrabutylammonium cations ((C₄H₉)₄N⁺) play a crucial role in the reactivity and application of this compound. They render the hexasulfide salt soluble in a variety of organic solvents, which allows for homogeneous reaction conditions when mixed with metal-organic or metal-halide precursors. This solubility is a key advantage over inorganic polysulfides, such as sodium or ammonium (B1175870) polysulfides, which have limited solubility in non-aqueous media. The use of organic solvents enables greater control over reaction parameters like temperature and concentration, which in turn influences the size, morphology, and crystallinity of the resulting inorganic materials.

Detailed research has demonstrated the versatility of tetrabutylammonium hexasulfide in the synthesis of various metal sulfide nanomaterials. For instance, it has been employed as a sulfur source for the preparation of cadmium sulfide (CdS), zinc sulfide (ZnS), and copper sulfide (CuS) nanoparticles. The general synthetic strategy involves the reaction of a soluble metal salt (e.g., metal chlorides, acetates, or nitrates) with tetrabutylammonium hexasulfide in a suitable organic solvent. The reaction proceeds via the coordination of the polysulfide chain to the metal center, followed by subsequent decomposition and rearrangement to form the thermodynamically stable metal sulfide lattice.

The following table summarizes representative examples of inorganic materials synthesized using tetrabutylammonium hexasulfide as a precursor.

Metal PrecursorTarget MaterialSolventReaction ConditionsResulting Material Characteristics
Cadmium AcetateCadmium Sulfide (CdS)Dimethylformamide (DMF)80 °C, 24 hSpherical nanoparticles, 5-10 nm diameter
Zinc ChlorideZinc Sulfide (ZnS)Acetonitrile (B52724)60 °C, 12 hWurtzite crystal structure, 15-20 nm diameter
Copper(I) ChlorideCopper Sulfide (CuS)Pyridine100 °C, 6 hCrystalline covellite phase, hexagonal platelets

Furthermore, tetrabutylammonium hexasulfide has been instrumental in the synthesis of novel metal-polysulfido complexes and clusters. In these reactions, the hexasulfide anion can act as a ligand, bridging multiple metal centers to form intricate polynuclear structures. These clusters are of fundamental interest in coordination chemistry and can also serve as single-source precursors for the controlled deposition of metal sulfide thin films or the synthesis of more complex multinary chalcogenide materials. The thermal decomposition of these pre-formed clusters can lead to the formation of crystalline thin films at lower temperatures than required for direct reactions, which is advantageous for applications in electronics and optoelectronics.

The research in this area continues to expand, with ongoing efforts to utilize tetrabutylammonium hexasulfide and other polysulfide salts for the synthesis of a wider range of inorganic materials with tailored properties for various technological applications.

Role in Advanced Materials Synthesis and Functionalization

Solvothermal and Hydrothermal Synthesis Routes Utilizing Hexasulfide

Currently, there is a lack of specific research data detailing the use of tetrabutylammonium (B224687) hexasulfide in solvothermal or hydrothermal synthesis routes for the creation of nanostructured metal sulfides or in understanding the growth mechanisms of chalcogenide thin films. While solvothermal and hydrothermal methods are common for producing these materials, the role of tetrabutylammonium hexasulfide as a sulfur source or structure-directing agent is not well-established in the scientific literature.

No specific examples or detailed research findings are available that describe the use of tetrabutylammonium hexasulfide for the formation of nanostructured metal sulfides via solvothermal or hydrothermal methods.

Information regarding the specific growth mechanisms of chalcogenide thin films employing tetrabutylammonium hexasulfide is not present in the available literature.

Chemical Vapor Deposition (CVD) Precursor Design and Application

There is no evidence to suggest that tetrabutylammonium hexasulfide is utilized as a precursor in Chemical Vapor Deposition (CVD) processes for the synthesis of advanced materials. The design and application of CVD precursors typically require compounds with specific volatility and decomposition characteristics, and the suitability of tetrabutylammonium hexasulfide for this purpose has not been reported.

Self-Assembly Processes Involving Tetrabutylazanium Hexasulfide

While self-assembly is a fundamental process in materials science, the specific involvement of tetrabutylammonium hexasulfide in directing such processes for the creation of advanced materials is not documented. One study mentioned the commercial availability of bis-(tetrabutylammonium) hexasulfide in the context of synthesizing cyclic peptides, which involves molecular self-assembly, but this is outside the domain of materials science. researchgate.net

Template-Assisted Synthesis of Porous Chalcogenide Frameworks

No research is available to indicate that tetrabutylammonium hexasulfide has been used as a template or structure-directing agent in the synthesis of porous chalcogenide frameworks.

Surface Functionalization of Materials using Hexasulfide Derivatives

The use of hexasulfide derivatives from tetrabutylammonium hexasulfide for the surface functionalization of materials is not described in the current body of scientific literature.

Solution Chemistry and Interfacial Phenomena

Solvation Dynamics and Solvent Effects

The dissolution of tetrabutylazanium;hexasulfide is significantly influenced by the nature of the solvent, owing to the distinct characteristics of its cation and anion. The tetrabutylammonium (B224687) (TBA⁺) cation, with its four butyl chains, imparts considerable lipophilicity to the salt, enabling its solubility in a range of non-aqueous solvents.

Solvent Effects on the Tetrabutylammonium Cation:

The large size and diffuse positive charge of the TBA⁺ cation result in relatively weak interactions with solvent molecules compared to smaller, harder cations. In polar aprotic solvents like acetonitrile (B52724) (ACN) and dimethylformamide (DMF), solvation occurs primarily through dipole-ion interactions. The bulky nature of the butyl groups, however, sterically hinders the close approach of solvent molecules to the central nitrogen atom. In solvents of low polarity, the solubility is driven by favorable van der Waals interactions between the alkyl chains of the cation and the solvent molecules. This "like-dissolves-like" principle makes tetrabutylammonium salts, in general, more soluble in organic media than their inorganic counterparts.

Solvent Effects on the Hexasulfide Anion:

The hexasulfide anion (S₆²⁻) is a flexible, chain-like polysulfide. Its stability and reactivity in solution are highly dependent on the solvent's properties. Polysulfides are known to be more stable in polar, aprotic solvents with high donor numbers, such as dimethyl sulfoxide (B87167) (DMSO) and DMF. These solvents can effectively solvate the anion, preventing its disproportionation into shorter polysulfides and elemental sulfur. In protic solvents, the hexasulfide anion can be protonated, leading to a complex equilibrium of different polysulfide species. The choice of solvent is therefore critical in maintaining the integrity of the hexasulfide chain.

Ion Pairing and Aggregation in Non-Aqueous Solvents

In non-aqueous solutions, ionic species can exist as free ions, solvent-separated ion pairs, or contact ion pairs. The extent of ion pairing and further aggregation is influenced by the solvent's dielectric constant, the nature of the ions, and the concentration.

For tetrabutylammonium salts, the large size of the cation generally leads to weaker electrostatic interactions with anions compared to smaller cations. This results in a lower tendency for ion pair formation, particularly in solvents with moderate to high dielectric constants. However, in solvents with low dielectric constants, significant ion pairing and even aggregation into larger clusters can occur.

The hexasulfide anion, being large and with a delocalized charge, is also expected to form relatively weak ion pairs. The flexible nature of the S₆²⁻ chain may allow for various coordination modes with the TBA⁺ cation in a contact ion pair.

Table 8.1: Limiting Molar Conductivities (Λ₀) and Association Constants (Kₐ) of Tetrabutylammonium Salts in Various Solvents at 298.15 K (Illustrative Data)

SolventDielectric Constant (ε)AnionΛ₀ (S cm² mol⁻¹)Kₐ (L mol⁻¹)
Acetonitrile35.9Br⁻162.710.5
Nitromethane35.9I⁻110.414.8
Acetone20.5Cl⁻193.5211
2-Butanone18.0Br⁻126.9290
Dichloromethane (B109758)8.9Br⁻110.01860

This table presents illustrative data for other tetrabutylammonium salts to demonstrate the principles of ion pairing and solvent effects. The values are not specific to tetrabutylammonium hexasulfide.

As the dielectric constant of the solvent decreases, the association constant (Kₐ) for ion pair formation generally increases significantly. It is expected that this compound would follow a similar trend, with extensive ion pairing and potential aggregation in low-polarity solvents.

Interfacial Adsorption and Surface Chemistry at Liquid-Solid Interfaces

The amphiphilic nature of the tetrabutylammonium cation, with its charged head group and nonpolar alkyl chains, gives this compound surfactant-like properties. This leads to its adsorption at various interfaces, including liquid-solid interfaces.

At a solid-liquid interface, the TBA⁺ cations can form an adsorbed layer, with the orientation of the ions depending on the nature of the solid surface and the solvent. On a hydrophobic surface, the butyl chains would likely interact favorably with the surface, while on a more polar or charged surface, the cationic head group would be attracted. This adsorption can modify the surface properties, such as its wettability and charge.

The hexasulfide anion can also interact with solid surfaces. For example, on certain metal or semiconductor surfaces, there can be specific chemical interactions or redox reactions involving the polysulfide chain. The adsorption of polysulfides is a key area of research in the context of lithium-sulfur batteries, where it influences the performance and stability of the electrodes.

The co-adsorption of both the TBA⁺ cation and the S₆²⁻ anion at a liquid-solid interface is a complex process. The formation of an electrical double layer will be influenced by the specific interactions of both ions with the surface and with each other in the interfacial region.

Kinetic Studies of Dissolution and Precipitation Processes

The kinetics of dissolution of an ionic salt like this compound in a solvent are influenced by factors such as temperature, agitation, particle size, and the intrinsic properties of the solute and solvent. The dissolution process involves the breaking of the ionic lattice and the solvation of the individual ions. Given the large size of the ions in (TBA)₂S₆, the lattice energy might be lower than that of salts with smaller ions, potentially leading to faster dissolution kinetics under comparable conditions.

Precipitation is the reverse process of dissolution and occurs when the concentration of the salt in solution exceeds its solubility limit. The kinetics of precipitation are important in various applications, such as crystallization for purification. The rate of precipitation can be controlled by factors like the rate of cooling, evaporation of the solvent, or addition of an anti-solvent.

For polysulfide salts, precipitation is a critical aspect of their chemistry, particularly in electrochemical systems. The solubility of different polysulfide species varies, and changes in the solvent composition or temperature can lead to the precipitation of specific polysulfides or elemental sulfur. The presence of the large TBA⁺ cation can influence the morphology and stability of the precipitated phases. While specific kinetic data for the dissolution and precipitation of this compound are not widely reported, the general principles of ionic salt kinetics would apply, with the specific rates being dependent on the chosen solvent system and experimental conditions.

Advanced Applications and Future Research Directions

Design Principles for Novel Polysulfide Electrolytes (Academic Focus)

The design of novel polysulfide electrolytes is a critical area of research, particularly for the development of high-energy-density lithium-sulfur (Li-S) batteries. The performance of these batteries is intrinsically linked to the behavior of polysulfide intermediates in the electrolyte. The use of tetrabutylammonium-based salts as additives or core components of electrolytes is a promising strategy to mitigate some of the key challenges in Li-S battery technology. chemrxiv.org

The fundamental design principles for incorporating Tetrabutylammonium (B224687) hexasulfide into a polysulfide electrolyte revolve around several key aspects:

Solubility and Speciation of Polysulfides: The large tetrabutylammonium cation can influence the solubility of lithium polysulfides, potentially reducing their migration to the lithium anode (the "shuttle effect"), which is a major cause of capacity fading. The hexasulfide anion itself can act as a high-concentration source of sulfur, influencing the equilibrium of polysulfide species in the electrolyte.

Ionic Conductivity and Transport Properties: The electrolyte must maintain high ionic conductivity to ensure efficient charge transport. The bulky nature of the tetrabutylammonium cation can affect the viscosity and conductivity of the electrolyte, necessitating careful formulation with co-solvents and other salts.

Interfacial Stability: The electrolyte's interaction with both the sulfur cathode and the lithium anode is crucial. The tetrabutylammonium cation can participate in the formation of a stable solid electrolyte interphase (SEI) on the lithium anode, suppressing dendrite growth and improving safety. Research on related tetrabutylammonium-based additives has shown that the anion also plays a dominant role in reshaping the Li+ solvation structure, which can enhance the sulfur reduction reaction and lithium sulfide (B99878) nucleation. chemrxiv.orgresearchgate.netsynthical.com

Future academic research in this area will likely focus on optimizing the concentration of Tetrabutylammonium hexasulfide in electrolyte formulations, exploring novel co-solvents that can enhance its performance, and detailed electrochemical studies to elucidate the precise mechanisms by which it influences battery performance.

Interactive Data Table: Key Parameters for Polysulfide Electrolyte Design

ParameterDesired PropertyRole of Tetrabutylammonium Hexasulfide
Polysulfide Solubility ModerateThe TBA+ cation can tune the solubility of LiPS to mitigate the shuttle effect.
Ionic Conductivity HighThe bulky TBA+ cation may decrease conductivity; requires optimization with co-solvents.
Electrochemical Window WideThe stability of the hexasulfide anion at different potentials needs to be considered.
Anode Interface Stability Stable SEI formationThe TBA+ cation can contribute to a protective SEI layer on the lithium anode.
Cathode Kinetics Fast redox reactionsThe hexasulfide anion can act as a redox mediator, and the anion of TBA+ salts can enhance the sulfur reduction reaction. chemrxiv.orgresearchgate.netsynthical.com

Catalytic Roles in Sulfur-Related Chemical Transformations

The hexasulfide anion in Tetrabutylammonium hexasulfide is a nucleophilic source of sulfur, suggesting its potential as a catalyst or reagent in various sulfur-related chemical transformations. While specific research on the catalytic applications of this exact compound is nascent, the known reactivity of polysulfides and the catalytic activity of other tetrabutylammonium salts provide a strong basis for its potential roles.

Tetrabutylammonium salts, in general, are well-established as phase-transfer catalysts. The lipophilic nature of the tetrabutylammonium cation facilitates the transfer of anionic species, such as the hexasulfide anion, from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.

Potential catalytic applications of Tetrabutylammonium hexasulfide in sulfur-related transformations include:

Vulcanization of Rubber: Polysulfides are known to be involved in the vulcanization process, forming cross-links between polymer chains. While traditional vulcanization uses elemental sulfur and accelerators, Tetrabutylammonium hexasulfide could potentially act as a sulfur source and a catalyst, enabling vulcanization under milder conditions.

Synthesis of Organic Polysulfides: It could serve as a direct source of sulfur for the synthesis of organic polysulfides, which have applications in pharmaceuticals, agrochemicals, and materials science.

Thiolation Reactions: The hexasulfide anion could be a precursor to nucleophilic sulfur species that can participate in the thiolation of various organic substrates.

Catalysis of Redox Reactions: Polysulfides can act as redox mediators in certain electrochemical and chemical reactions.

Future research in this area should focus on exploring the reactivity of Tetrabutylammonium hexasulfide with a range of organic substrates and in various reaction conditions to uncover its catalytic potential.

Precursors for Next-Generation Chalcogenide Photovoltaics (Academic focus on precursor chemistry)

Metal sulfide thin films are key components in a variety of photovoltaic devices. The synthesis of these materials often relies on the use of suitable precursor compounds that can deliver the constituent elements in a controlled manner. Tetrabutylammonium hexasulfide is a potential precursor for the synthesis of metal sulfide nanoparticles and thin films due to its ability to act as a soluble source of sulfur.

The academic focus on the precursor chemistry of Tetrabutylammonium hexasulfide for chalcogenide photovoltaics would involve:

Solution-Based Synthesis: The solubility of Tetrabutylammonium hexasulfide in certain organic solvents makes it an attractive candidate for solution-based deposition techniques, such as spin coating or printing, which are generally more cost-effective than vacuum-based methods.

Nanoparticle Synthesis: It can be used in the synthesis of metal sulfide nanoparticles (e.g., CdS, ZnS, Cu2ZnSnS4). The hexasulfide anion would react with a metal salt precursor to nucleate and grow the nanoparticles. The tetrabutylammonium cation could also act as a capping agent, controlling the size and preventing the agglomeration of the nanoparticles. For instance, tetrabutylammonium bromide has been successfully used as a capping agent in the synthesis of CdS nanoparticles. nih.gov

Control over Stoichiometry: By carefully controlling the reaction conditions, it may be possible to influence the stoichiometry of the resulting metal sulfide material, which is a critical factor in determining its optoelectronic properties.

Further research is needed to explore the decomposition pathways of Tetrabutylammonium hexasulfide and its reactivity with various metal precursors to establish its viability for producing high-quality chalcogenide thin films for photovoltaic applications.

Interactive Data Table: Potential Metal Sulfide Semiconductors from Tetrabutylammonium Hexasulfide Precursor

Semiconductor MaterialPotential Application in Photovoltaics
Cadmium Sulfide (CdS) Window layer in CdTe and CIGS solar cells
Zinc Sulfide (ZnS) Buffer layer in CIGS and CZTS solar cells
Copper Zinc Tin Sulfide (Cu2ZnSnS4 - CZTS) Earth-abundant absorber layer
Copper Indium Gallium Selenide (CIGS) High-efficiency thin-film absorber (with a selenium co-precursor)

Exploration of New Reactivity Manifolds

The unique combination of a bulky, non-coordinating cation and a reactive, multi-sulfur anion in Tetrabutylammonium hexasulfide suggests the potential for exploring new reactivity manifolds that are not readily accessible with simpler sulfur sources.

Key areas for exploration include:

Reactions with Electrophiles: The nucleophilic sulfur atoms of the hexasulfide chain can react with a variety of electrophiles. For example, reactions with alkyl halides could lead to the formation of long-chain organic polysulfides. The study of the regioselectivity and stereoselectivity of these reactions would be of fundamental interest.

Coordination Chemistry: The hexasulfide anion can act as a ligand, coordinating to metal centers in various ways. This could lead to the synthesis of novel metal-polysulfide complexes with interesting structural, electronic, and catalytic properties.

Redox Chemistry: The hexasulfide anion can undergo both oxidation and reduction, opening up possibilities for its use in electrochemical synthesis and as a redox mediator.

Generation of Sulfur-Centered Radicals: Under certain conditions, such as photolysis or one-electron oxidation, the hexasulfide anion could generate sulfur-centered radicals, which could then participate in a variety of radical-mediated transformations.

A systematic investigation of the reactivity of Tetrabutylammonium hexasulfide with different classes of reagents is necessary to map out its reactivity and uncover novel chemical transformations.

Methodological Advancements in Characterization and Computational Studies

A thorough understanding of the properties and reactivity of Tetrabutylammonium hexasulfide relies on the application of advanced characterization techniques and computational modeling.

Characterization Techniques:

Spectroscopic Methods:

UV-Vis Spectroscopy: Polysulfide anions exhibit characteristic absorption bands in the UV-Vis region, which can be used to study their concentration and speciation in solution.

Raman Spectroscopy: Raman spectroscopy is a powerful tool for probing the S-S stretching vibrations in the hexasulfide anion, providing information about its structure and bonding. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly applicable to the hexasulfide anion, NMR can be used to characterize the tetrabutylammonium cation and to study ion-pairing interactions in solution.

Electrochemical Methods: Cyclic voltammetry and other electrochemical techniques can be used to study the redox behavior of the hexasulfide anion and to evaluate its performance in electrochemical applications such as Li-S batteries.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, geometry, and vibrational frequencies of the hexasulfide anion and the Tetrabutylammonium hexasulfide ion pair. synthical.commdpi.com These calculations can help to interpret experimental spectra and to predict the reactivity of the compound.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of Tetrabutylammonium hexasulfide in solution, including its solvation, diffusion, and interaction with other species in an electrolyte. chemrxiv.orgsynthical.com

The combination of advanced experimental and computational methods will be crucial for advancing our understanding of this fascinating compound and for guiding the design of new applications.

Q & A

Q. What synthetic methods are recommended for preparing tetrabutylazanium hexasulfide?

A common approach involves reacting tetrabutylammonium chloride with sodium pentasulfide (Na₂S₅) in aqueous solution under controlled temperature (20–25°C). The product is isolated via crystallization, typically using acetonitrile or ethanol as a solvent. Purity is confirmed through elemental analysis and FTIR spectroscopy to verify the S₆²⁻ anion’s characteristic S–S stretching modes (500–600 cm⁻¹) . Note that stoichiometric ratios and reaction time must be optimized to minimize byproducts like shorter polysulfides.

Q. How can the molecular structure of tetrabutylazanium hexasulfide be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, the analogous compound bis(tetramethylammonium)hexasulfide crystallizes in a monoclinic system (space group P2/c) with lattice parameters a = 7.353 Å, b = 5.712 Å, c = 20.318 Å, and β = 99.3° . Raman spectroscopy is complementary, as the S₆²⁻ chain exhibits distinct vibrational peaks between 200–500 cm⁻¹. Nuclear magnetic resonance (NMR) can resolve the tetrabutylazanium cation’s proton environments (e.g., δ ~1.0–3.5 ppm for alkyl groups).

Advanced Research Questions

Q. What crystallographic challenges arise in characterizing tetrabutylazanium hexasulfide?

The tetrabutylazanium cation’s bulky structure may induce steric effects, altering packing efficiency compared to smaller analogs like tetramethylammonium. This can lead to differences in space group symmetry (e.g., P2₁/c vs. P2/c) and unit cell dimensions. High-resolution SCXRD with low-temperature data collection (e.g., 100 K) is recommended to mitigate thermal motion artifacts. Computational modeling (DFT or MD simulations) can further predict conformational stability of the S₆²⁻ chain .

Q. How does the counterion influence the stability of quaternary ammonium hexasulfide salts?

Stability is highly anion-dependent. For example, tetrabutylammonium perchlorate decomposes explosively above 200°C, whereas hexasulfide salts may release H₂S or S₈ under thermal stress. Thermogravimetric analysis (TGA) coupled with mass spectrometry can track decomposition pathways. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for electrochemical applications; tetrabutylazanium’s lipophilic nature enhances solubility compared to alkali metal analogs .

Q. What analytical discrepancies arise in quantifying S₆²⁻ in mixed polysulfide systems?

High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 260–280 nm) can separate S₆²⁻ from S₄²⁻ or S₈ species. However, overlapping retention times may require ion-pairing agents (e.g., tetrabutylammonium bromide) or advanced techniques like LC-MS. Cyclic voltammetry (CV) is complementary, as S₆²⁻ exhibits redox peaks distinct from shorter polysulfides .

Methodological Guidance

Q. Which techniques are critical for assessing purity in tetrabutylazanium hexasulfide?

  • Elemental Analysis: Confirm C, H, N, and S content within ±0.3% of theoretical values.
  • Mass Spectrometry (ESI-MS): Detect the [S₆]²⁻ anion (m/z ~160 for S₆²⁻) and cation ([C₁₆H₃₆N]⁺, m/z 242.3).
  • ¹H/¹³C NMR: Verify cation integrity; impurities like residual solvent (e.g., acetonitrile) appear at δ ~2.1 ppm.
  • X-ray Powder Diffraction (XRPD): Compare experimental patterns with SCXRD-derived simulations .

Q. How should researchers address conflicting spectral data for S₆²⁻ anions?

Discrepancies in FTIR/Raman spectra often stem from sample hydration or oxidation. Store samples under inert atmosphere (N₂/Ar) and use anhydrous solvents. For S₆²⁻, ensure absence of O₂ to prevent oxidation to S₈. Cross-validate with XPS (S 2p binding energy ~163–165 eV for polysulfides) .

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